Site-Specific C-5 13C Enrichment Enables Unambiguous Glycolaldehyde Tracking Versus Positional Isomers
The C-5 labeled 13C atom in L-Lyxose-5-13C is specifically tracked into glycolaldehyde upon enzymatic cleavage of L-xylulose 1-phosphate by rhamnulose-1-phosphate aldolase in E. coli mutants adapted to L-lyxose growth, and subsequently oxidized to glycolate by lactaldehyde dehydrogenase [1]. In contrast, L-Lyxose-1-13C would label the anomeric carbon and follow a different cleavage pattern, while L-Lyxose-2-13C would label an internal carbon whose metabolic fate cannot be directly equated to the C-5 tracer's pathway. This positional specificity provides unambiguous tracking of the two-carbon glycolaldehyde unit that is not achievable with alternative 13C-positional isomers .
| Evidence Dimension | Metabolic cleavage product labeling specificity |
|---|---|
| Target Compound Data | 13C label at C-5 is tracked into glycolaldehyde (two-carbon unit) which is oxidized to glycolate |
| Comparator Or Baseline | L-Lyxose-1-13C (C-1 label follows anomeric carbon pathway); L-Lyxose-2-13C (internal carbon label with different metabolic routing) |
| Quantified Difference | Qualitative difference in labeled metabolite identity and pathway tracing capability |
| Conditions | Mutant E. coli adapted to grow on L-lyxose via L-rhamnose pathway enzymes (rhamnulose-1-phosphate aldolase, lactaldehyde dehydrogenase) |
Why This Matters
For metabolic flux studies requiring unambiguous determination of cleavage product fate, only the C-5 label provides direct glycolaldehyde tracing; alternative positional labels yield different metabolites that cannot serve as proxies.
- [1] CiNii Research. L-lyxose metabolism employs the L-rhamnose pathway in mutant cells of Escherichia coli adapted to grow on L-lyxose. Glycolaldehyde generated from L-xylulose 1-phosphate cleavage tracked to glycolate via lactaldehyde dehydrogenase. View Source
